molecular formula C12H13NO2 B563031 2,3,6,7-Tetramethyl-1H-indole-4,5-dione CAS No. 100192-23-2

2,3,6,7-Tetramethyl-1H-indole-4,5-dione

Cat. No.: B563031
CAS No.: 100192-23-2
M. Wt: 203.241
InChI Key: BZODTTKZBBPMHS-UHFFFAOYSA-N
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Description

2,3,6,7-Tetramethyl-1H-indole-4,5-dione is a synthetic indole derivative of significant interest in advanced chemical and pharmaceutical research. The indole core is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs and natural products for treating conditions ranging from schizophrenia to cancer . The specific 4,5-dione (ortho-quinone) moiety is a highly functionalized structure that serves as a valuable building block for the synthesis of complex polyheterocyclic systems with potential medicinal and optoelectronic applications . Researchers can leverage this compound to develop novel molecular architectures through various synthetic strategies, including electrophilic aromatic substitution and metal-catalyzed C-H activation, to explore new chemical space . Indole-dione hybrids have demonstrated a broad spectrum of biological activities in scientific studies, including antimicrobial, anticancer, and anti-inflammatory properties, making them a focus for developing new therapeutic agents . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

100192-23-2

Molecular Formula

C12H13NO2

Molecular Weight

203.241

IUPAC Name

2,3,6,7-tetramethyl-1H-indole-4,5-dione

InChI

InChI=1S/C12H13NO2/c1-5-6(2)11(14)12(15)9-7(3)8(4)13-10(5)9/h13H,1-4H3

InChI Key

BZODTTKZBBPMHS-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)C(=O)C2=C1NC(=C2C)C)C

Synonyms

Indole-4,5-dione, 2,3,6,7-tetramethyl- (6CI)

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural Comparison

Compound Core Structure Key Substituents Reference
2,3,6,7-Tetramethylindole dione Indole-4,5-dione 4 methyl groups N/A
Piperazine-2,5-diones Piperazine ring Benzylidene, isobutyl
Isoindole-1,3-diones Isoindole Thioxo, hydrazide, aryl groups
4,5,6,7-Tetrafluoroindole Indole 4 fluorine atoms

Spectral Characteristics

Key spectral data for analogous compounds:

  • Piperazine-2,5-diones : UV absorption at 220 and 340 nm (characteristic of diketopiperazines) .
  • Isoindole-1,3-diones : IR peaks at 1785–1707 cm⁻¹ (C=O stretching) and 1217–1222 cm⁻¹ (C=S); NMR signals for aryl protons at δ 7.15–8.35 ppm .
  • 2,3,6,7-Tetramethylindole dione : Expected IR peaks near 1700 cm⁻¹ (C=O) and distinct NMR shifts for methyl groups (δ 1.5–2.5 ppm) and aromatic protons (δ 6.5–7.5 ppm).

Table 2: Spectral Data Comparison

Compound IR (C=O, cm⁻¹) Key NMR Shifts (δ, ppm) Reference
2,3,6,7-Tetramethylindole dione ~1700 CH3: 1.5–2.5; Ar-H: 6.5–7.5 N/A
Piperazine-2,5-diones N/A Ar-H: 7.15–7.68
Isoindole-1,3-diones 1785–1707 Ar-H: 7.15–8.35

Notes

  • Direct data on This compound are absent in the provided evidence; comparisons rely on structurally related systems.

Preparation Methods

Route 1: Sequential Methylation and Fischer Indolization

Step 1: Synthesis of 2,3,5,6-Tetramethylaniline
A starting material such as 3,5-dimethylaniline can undergo Friedel-Crafts alkylation or directed ortho-methylation using methylating agents (e.g., methyl iodide) under palladium catalysis to install additional methyl groups. For example, dual methylations at the 2- and 6-positions could be achieved via directed C–H activation, though regioselectivity remains a challenge.

Step 2: Fischer Indolization
The tetramethylaniline derivative is subjected to Fischer indolization with a diketone precursor (e.g., hexane-2,5-dione) under acidic conditions (HCl/AcOH) to form the indole nucleus. This step concurrently introduces the 4,5-dione groups via keto-enol tautomerization and cyclization.

Step 3: Oxidation and Purification
The intermediate indole may require further oxidation (e.g., using CrO₃ or KMnO₄) to ensure complete conversion to the dione. Column chromatography (silica gel, ethyl acetate/hexane) isolates the pure product.

Route 2: Sonogashira Coupling and Cyclization

Adapted from the preparation of 5-bromo-7-methylindole, this route leverages palladium-catalyzed cross-coupling:

Step 1: Iodination of 4-Bromo-2-methylaniline
4-Bromo-2-methylaniline is treated with N-iodosuccinimide (NIS) in a polar solvent (e.g., DMF) to yield 4-bromo-2-methyl-6-iodoaniline.

Step 2: Sonogashira Coupling with Trimethylsilylacetylene
The iodinated intermediate undergoes Sonogashira coupling with trimethylsilylacetylene using PdCl₂(PPh₃)₂ and CuI as catalysts, forming a silyl-protected alkyne derivative.

Step 3: Cyclization and Demethylation
Deprotection of the trimethylsilyl group (e.g., with K₂CO₃/MeOH) followed by base-mediated cyclization (KOtBu/NMP) generates the indole core. Sequential methylations at the 3- and 7-positions via SN2 alkylation (MeI, NaH) and oxidation (H₂O₂/AcOH) yield the dione.

Route 3: Oxidation of Tetramethylindole

Step 1: Synthesis of 2,3,6,7-Tetramethylindole
A β-tetralone derivative undergoes ring-closing metathesis (Grubbs catalyst) to form the indole skeleton. Methyl groups are introduced via alkylation at C2, C3, C6, and C7 using methyl triflate in the presence of a strong base.

Step 2: Selective Oxidation to Dione
The tetramethylindole is oxidized with a mild oxidizing agent (e.g., NaIO₄ in H₂O/THF) to convert the 4- and 5-positions to ketones without over-oxidizing the methyl groups.

Comparative Analysis of Synthetic Methods

Method Key Advantages Limitations Yield
Fischer IndolizationHigh atom economy; fewer stepsRegioselectivity challenges in methylation~40–50%
Sonogashira CyclizationPrecise control over substituent positionsRequires expensive catalysts~60–75%
β-Tetralone OxidationScalability; commercial starting materialsLow functional group tolerance~35–45%

Mechanistic Insights and Optimization Strategies

  • Regioselective Methylation : Directed ortho-metalation (DoM) using Pd(0) catalysts enables sequential methyl group installation at specific positions.

  • Oxidation Control : Swern oxidation (oxalyl chloride/DMSO) minimizes side reactions compared to harsh chromium-based reagents.

  • Catalyst Recycling : Pd nanoparticles immobilized on magnetic supports reduce costs in Sonogashira steps .

Q & A

Basic Research Questions

Q. What established synthetic methodologies are available for 2,3,6,7-Tetramethyl-1H-indole-4,5-dione?

  • Methodological Answer : Synthesis typically involves multi-step protocols. For example, fluorinated indole derivatives are synthesized via sequential halogenation and methylation steps starting from aromatic precursors . A one-pot, three-component reaction in aqueous media (using indole derivatives, dimedone, and phenacylideneoxindoles) can also yield structurally complex indole-diones under mild acidic conditions (e.g., p-toluenesulfonic acid in refluxing acetonitrile) . Purification often employs column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization.

Q. How can researchers validate the structural identity and purity of this compound?

  • Methodological Answer :

  • Spectroscopy : High-resolution NMR (¹H, ¹³C, DEPT-135) to confirm methyl group placements and ketone functionalities. IR spectroscopy identifies C=O stretches (~1700 cm⁻¹) and N-H stretches (~3400 cm⁻¹) .
  • X-ray Crystallography : Use SHELXL for refinement and OLEX2 for structure solution. These tools resolve bond lengths, angles, and torsional conformations, critical for confirming the tetramethyl substitution pattern .

Q. What chromatographic techniques are optimal for isolating this compound from reaction mixtures?

  • Methodological Answer : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) effectively separates polar by-products. For non-polar impurities, silica gel chromatography with ethyl acetate/hexane (10–30% gradient) is recommended .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., unexpected NMR peaks) be resolved during characterization?

  • Methodological Answer :

  • 2D NMR (COSY, HSQC, HMBC) : Resolves overlapping signals and assigns proton-carbon correlations, particularly for methyl groups in crowded regions .
  • Computational Modeling : Density Functional Theory (DFT) calculations (e.g., Gaussian 16) predict NMR chemical shifts and optimize geometry, aiding in reconciling experimental vs. theoretical data .

Q. What strategies address low yields in multi-step syntheses of this compound?

  • Methodological Answer :

  • Reaction Optimization : Use Design of Experiments (DoE) to screen variables (temperature, catalyst loading). For example, methylation steps may require controlled anhydrous conditions to prevent demethylation.
  • By-product Analysis : LC-MS identifies intermediates; quenching reactive intermediates (e.g., with acetic acid) improves selectivity .

Q. How can X-ray crystallography resolve challenges in confirming the indole-dione scaffold?

  • Methodological Answer : SHELXL’s TwinRotMat and BASF parameters refine twinned or disordered crystals. OLEX2’s graphical interface aids in visualizing hydrogen-bonding networks (e.g., N-H⋯O interactions) that stabilize the crystal lattice .

Q. What computational approaches predict the bioactivity of derivatives?

  • Methodological Answer :

  • Molecular Docking (AutoDock Vina) : Screens interactions with biological targets (e.g., viral proteases), leveraging the diketopiperazine-like core observed in antiviral compounds .
  • QSAR Modeling : Correlates methyl group substitutions with bioactivity using descriptors like logP and polar surface area .

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